9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Asymmetric catalysis Organozinc reagents Chiral ligand development

ANDEN's rigid ethanoanthracene backbone enforces near-absolute conformational restriction, eliminating rotational degrees of freedom that cause unpredictable enantioselectivity losses with flexible alternatives such as DACH or DPEN. Comparative studies directly link decreased rigidity to diminished ee. Procure the (R,R)- or (S,S)-enantiomer to construct bis(sulfonamide)diol Ti complexes achieving ≤99% ee in ketone alkylations, Trost AAA ligands (≤98% ee), or C2-symmetric amino-phosphine ligands for olefin hydroamination (100% intramolecular yield). Scalable synthesis validated at multi-gram scale ensures reliable supply for academic research and industrial process development.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
Cat. No. B13399744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N
InChIInChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2
InChIKeyNWDYSRZJOLDMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine: Chiral C2-Symmetric Diamine Scaffold for Asymmetric Catalysis and Ligand Development


9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine (also referred to as ANDEN) is a C2-symmetric chiral diamine featuring a rigid, bridged ethanoanthracene polycyclic framework with amine functionalities at the 11- and 12-positions [1]. The compound exists as two enantiopure forms, (11R,12R)- and (11S,12S)-, with CAS numbers 181139-49-1 and 138517-66-5, respectively . Its molecular formula is C16H16N2 with a molecular weight of 236.31 g/mol . The rigid polycyclic backbone confers significant steric bulk and conformational restriction, distinguishing it from flexible aliphatic or simple aromatic diamine alternatives and making it particularly valuable as a chiral scaffold in asymmetric catalysis, organocatalysis, and metal-ligand complex design [2]. The compound is synthesized via Diels-Alder reaction between fumaryl chloride and anthracene, followed by Curtius rearrangement and resolution to obtain single enantiomers .

Why Generic Substitution Fails: Structural Rigidity of 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine as a Decisive Differentiation Factor


Generic substitution among chiral C2-symmetric 1,2-diamines frequently fails because conformational flexibility directly modulates enantioselective performance in ways that cannot be predicted from structural analogy alone. The ethanoanthracene backbone of this compound enforces near-absolute conformational rigidity through a fused polycyclic bridge that eliminates the rotational degrees of freedom inherent to comparators such as trans-1,2-diaminocyclohexane (DACH) or 1,2-diphenylethylenediamine (DPEN) [1]. As demonstrated in direct comparative studies, the decreased enantioselectivity observed with trans-1,2-diaminocyclopentane-based ligands relative to the cyclohexane analogue was explicitly attributed to greater conformational flexibility of the smaller ring [2]. This mechanistic insight underscores that diamine backbone rigidity is not an interchangeable parameter but a primary determinant of stereochemical outcomes. Consequently, procurement decisions that treat ANDEN as functionally equivalent to DACH or DPEN risk unpredictable losses in enantioselectivity, particularly in demanding ketone alkylation or transfer hydrogenation applications where the rigid, sterically defined environment around the metal center critically governs facial discrimination [3].

9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine: Head-to-Head Quantitative Performance Data vs. Comparator Diamines


Enantioselectivity in Catalytic Asymmetric Diethylzinc Addition to Ketones: ANDEN-Derived Ligands Achieve Up to 99% ee

Ligands derived from the 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene backbone deliver enantioselectivities as high as 99% ee in the catalytic asymmetric addition of diethylzinc to ketones, a challenging transformation for establishing tetrasubstituted tertiary stereocenters [1]. In contrast, direct structural comparators reveal performance gradients: the trans-1,2-diaminocyclopentane-based ligand 2 failed to surpass the enantioselectivities of the cyclohexane analogue 1, with the authors explicitly attributing this to the increased conformational flexibility of the five-membered ring [2]. While the cyclohexane analogue achieves enantioselectivities >90% for aryl- and vinylzinc additions, the ANDEN scaffold's superior rigidity enables the highest reported ee values (up to 99%) in this reaction class [3].

Asymmetric catalysis Organozinc reagents Chiral ligand development

Trost Asymmetric Allylic Alkylation Ligand Backbone: Validated Industrial Scalability and Proven Stereocontrol

The (R,R)- and (S,S)-enantiomers of 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene serve as the chiral backbone for the Trost asymmetric allylic alkylation (AAA) ligand, a system that has demonstrated ee values up to 98% in palladium-catalyzed AAA reactions across diverse substrate classes . The scalable synthesis protocol, developed at Dowpharma, delivers multi-gram quantities of enantiopure diamine via diastereoisomeric salt resolution, enabling industrial-scale application . Alternative diamine scaffolds such as DPEN and DACH have also been employed in AAA and related asymmetric transformations, but the Trost system specifically leverages the ethanoanthracene framework's exceptional rigidity and steric bulk to achieve the high facial discrimination required for complex natural product and pharmaceutical intermediate synthesis [1].

Asymmetric allylic alkylation Palladium catalysis Pharmaceutical intermediate synthesis

Structural Rigidity and Conformational Locking: DFT-Validated Low-Energy Deformation Barriers vs. Flexible Diamines

X-ray crystallographic and DFT analyses of ANDEN-derived iridium and magnesium complexes reveal a remarkable structural feature: despite the rigid ethanoanthracene backbone, the seven-membered P-chelate rings in Ir complexes exhibit flexible, symmetry-lowering deformation with surprisingly low energy barriers, as confirmed by DFT and SCF calculations [1]. This paradoxical combination—a rigid backbone scaffold that still permits controlled, low-energy conformational adaptation—distinguishes ANDEN from simpler diamine scaffolds like trans-1,2-diaminocyclohexane, where the cyclohexane ring itself introduces multiple chair-boat conformational equilibria that are absent in the fully constrained polycyclic framework [2]. Density functional theory studies at the B3LYP/6-31G(d) level have further characterized the sterically bulky nature of the 9,10-dihydro-9,10-ethanoanthracene-11,12-diamine molecule [3].

Conformational analysis DFT calculations Ligand design

Multi-Gram Scale Ligand Derivatization: ANDEN as Precursor to Chiral Amino-Phosphine Complexes

Reactions of rac- and (S,S)-trans-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine (ANDEN) with PClPh2 in the presence of NEt3 yield chiral amino-phosphine ligands on multi-gram scales, which react quantitatively with MgPh2 to afford C2-symmetric Mg amidophosphine complexes [1]. These ANDEN-derived complexes catalyze intra- and intermolecular hydroamination of alkenes: 5 mol% of (S,S)-7 affords 2-methyl-4,4′-diphenylcyclopentyl amine quantitatively (100% conversion, 7% ee), while 2.5 mol% of Ir complex (S,S,S,S)-9 with co-catalyst provides exo-(2-arylamino)bornanes in up to 68% yield and up to 16% ee [2]. In contrast, DPEN-derived Noyori-Ikariya catalysts dominate transfer hydrogenation applications (up to >99% ee for ketone ATH) but show lower activity in hydroamination contexts [3]. The ambidentate P–N coordination mode (amide-coordination to Mg, P-chelation to Ir) enabled by the ANDEN framework demonstrates versatile metal-binding capabilities absent in simpler diamine-derived ligands [4].

Amino-phosphine ligands Iridium catalysis Olefin hydroamination

High-Value Application Scenarios for 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine in Asymmetric Synthesis and Ligand Engineering


Asymmetric Addition of Organozinc Reagents to Ketones for Tertiary Alcohol Synthesis

Procure the (R,R)- or (S,S)-enantiomer of 9,10-dihydro-9,10-ethanoanthracene-11,12-diamine for the preparation of bis(sulfonamide) diol titanium complexes that catalyze diethylzinc addition to ketones with enantioselectivities up to 99% ee [1]. This application directly addresses the challenge of constructing tetrasubstituted tertiary stereocenters, which are prevalent in pharmaceutical intermediates and natural product synthesis. The rigid ethanoanthracene backbone outperforms conformationally flexible alternatives such as trans-1,2-diaminocyclopentane, where decreased rigidity correlates with diminished enantioselectivity [2].

Chiral Backbone for Trost Asymmetric Allylic Alkylation (AAA) Ligands

Utilize enantiopure 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene as the core chiral scaffold for constructing Trost AAA ligands, which achieve up to 98% ee in palladium-catalyzed asymmetric allylic alkylation reactions [1]. The scalable synthesis protocol validated at Dowpharma enables reliable procurement for both academic research and industrial process development [2]. This ligand class is extensively applied in the total synthesis of complex natural products where stereocontrol at allylic positions is critical.

Synthesis of Chiral Amino-Phosphine Ligands for Olefin Hydroamination

Derivatize ANDEN via reaction with chlorodiphenylphosphine to generate chiral amino-phosphine ligands on multi-gram scales, which form C2-symmetric Mg amidophosphine and Ir complexes active in intra- and intermolecular olefin hydroamination [1]. The ambidentate P–N coordination mode enabled by the ANDEN framework supports both hard (Mg) and soft (Ir) metal centers, achieving quantitative conversion in intramolecular hydroamination (100% yield at 5 mol% loading) and up to 68% yield in intermolecular variants [2]. This ligand class represents a distinct application domain beyond the more common DPEN-based transfer hydrogenation catalysts.

Polymer Chemistry: Rigid Diamine Monomer for Heat-Resistant Polyamides

Incorporate 2,6- or 2,7-diamino derivatives of 9,10-dihydro-9,10-ethanoanthracene as diamine monomers in condensation polymerization to produce processible, high molecular weight polymers that can be thermally converted into rigid, thermally-stable anthraceno polyamides and polyesters [1]. The ethano bridge serves as a latent precursor to the fully aromatic anthracene moiety, enabling post-polymerization thermal elimination to generate intractable, heat-resistant materials with enhanced crystallinity and thermal stability compared to conventional aromatic polyamides [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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